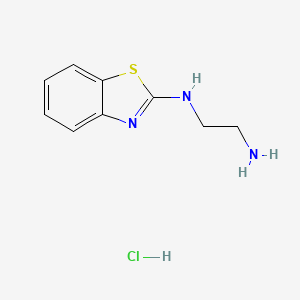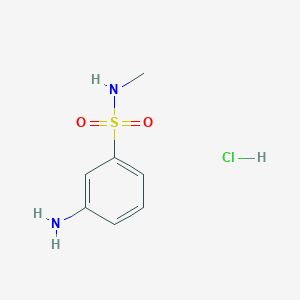
Acide (2-(benzyloxy)pyridin-3-yl)boronique
Vue d'ensemble
Description
“(2-(Benzyloxy)pyridin-3-yl)boronic acid” is a chemical compound with the molecular formula C12H12BNO3 . It is a solid substance and its IUPAC name is 2-(benzyloxy)-3-pyridinylboronic acid .
Synthesis Analysis
The synthesis of “(2-(Benzyloxy)pyridin-3-yl)boronic acid” and similar compounds often involves Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .Molecular Structure Analysis
The InChI code for “(2-(Benzyloxy)pyridin-3-yl)boronic acid” is 1S/C12H12BNO3/c15-13(16)11-7-4-8-14-12(11)17-9-10-5-2-1-3-6-10/h1-8,15-16H,9H2 .Chemical Reactions Analysis
The Suzuki–Miyaura coupling reaction, which is used in the synthesis of “(2-(Benzyloxy)pyridin-3-yl)boronic acid”, involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .Physical And Chemical Properties Analysis
“(2-(Benzyloxy)pyridin-3-yl)boronic acid” is a solid substance . It should be stored in an inert atmosphere, preferably in a freezer, under -20°C .Applications De Recherche Scientifique
Réactions de couplage croisé de Suzuki-Miyaura
Acide 2-benzyloxypyridine-3-boronique: est un réactif essentiel dans les réactions de couplage croisé de Suzuki-Miyaura . Cette réaction est une pierre angulaire de la chimie organique, permettant la formation de liaisons carbone-carbone entre divers acides boroniques aryliques ou vinyliques et des halogénures ou triflates aryliques ou vinyliques à l'aide d'un catalyseur au palladium. La capacité à former des composés biaryliques est particulièrement précieuse dans la synthèse de produits pharmaceutiques, d'agrochimiques et de matériaux organiques.
Études de protodéboronation
Le composé est utilisé dans des études de protodéboronation pour comprendre la stabilité des esters boroniques. La protodéboronation fait référence à l'élimination du groupe acide boronique de la molécule, ce qui est une étape clé dans diverses transformations synthétiques, y compris l'hydrométhylation formelle anti-Markovnikov des alcènes .
Synthèse d'inhibiteurs enzymatiques et de kinases
Les acides boroniques sont essentiels dans la synthèse d'inhibiteurs enzymatiques et de kinases thérapeutiques . Ces inhibiteurs sont cruciaux dans le traitement de maladies telles que le cancer, où ils peuvent interférer avec les voies de signalisation qui favorisent la croissance et la survie des tumeurs.
Développement d'antagonistes des récepteurs
Acide 2-benzyloxypyridine-3-boronique: sert de brique de base dans le développement d'antagonistes des récepteurs . Ces molécules peuvent se lier aux récepteurs du corps et bloquer l'action de substances qui peuvent entraîner la progression de la maladie, ce qui les rend importantes dans le développement de médicaments.
Création d'oligopyridyl foldamères
Ce composé est utilisé dans la création d'oligopyridyl foldamères qui imitent la torsion en hélice alpha des protéines . Les foldamères sont des oligomères séquence-spécifiques apparentés aux biopolymères et ont des applications potentielles dans les matériaux biomimétiques et la nanotechnologie.
Synthèse de colorants et de sondes fluorescentes
La partie acide boronique de l'acide 2-benzyloxypyridine-3-boronique est exploitée dans la synthèse de colorants et de sondes fluorescentes . Ces composés sont largement utilisés dans la recherche biochimique à des fins d'imagerie et d'analyse en raison de leur capacité à se lier sélectivement à diverses biomolécules.
Applications en science des matériaux
En science des matériaux, l'acide 2-benzyloxypyridine-3-boronique est utilisé pour modifier les surfaces et créer des matériaux fonctionnels . Le groupe acide boronique peut former des liaisons covalentes réversibles avec les diols, ce qui est utile pour créer des surfaces et des matériaux sensibles pour des applications de détection.
Réactions de cyanation catalysées par le cuivre
Le composé trouve des applications dans les réactions de cyanation catalysées par le cuivre . Ces réactions sont importantes pour introduire le groupe cyano dans les molécules, qui est un groupe fonctionnel important dans la synthèse de produits pharmaceutiques et d'agrochimiques.
Safety and Hazards
Orientations Futures
The future directions of “(2-(Benzyloxy)pyridin-3-yl)boronic acid” and similar compounds could involve further exploration of their synthesis methods, particularly Suzuki–Miyaura coupling, and their applications in various chemical reactions .
Relevant Papers The relevant papers for “(2-(Benzyloxy)pyridin-3-yl)boronic acid” include studies on Suzuki–Miyaura coupling and the synthesis of pyridinylboronic acids and esters . These papers provide valuable insights into the properties and applications of “(2-(Benzyloxy)pyridin-3-yl)boronic acid” and similar compounds.
Mécanisme D'action
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
(2-(Benzyloxy)pyridin-3-yl)boronic acid is a type of organoboron compound. These compounds are often used in Suzuki-Miyaura cross-coupling reactions, a type of palladium-catalyzed carbon-carbon bond-forming process . In this reaction, the boronic acid acts as a nucleophile, transferring its organic group to a palladium complex. This complex then undergoes reductive elimination to form a new carbon-carbon bond .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction, in which (2-(Benzyloxy)pyridin-3-yl)boronic acid may participate, is a key step in the synthesis of various biologically active compounds, including pharmaceuticals and agrochemicals . The specific biochemical pathways affected by these compounds would depend on their structure and biological activity.
Pharmacokinetics
The pharmacokinetic properties of boronic acids and their derivatives can be influenced by factors such as their pka values, lipophilicity, and the presence of transporters in the body .
Result of Action
The molecular and cellular effects of (2-(Benzyloxy)pyridin-3-yl)boronic acid would depend on the specific biological targets it interacts with and the nature of these interactions. As a reagent in Suzuki-Miyaura cross-coupling reactions, it can contribute to the synthesis of a wide range of biologically active compounds .
Action Environment
Environmental factors such as pH, temperature, and the presence of other chemicals can influence the stability and reactivity of (2-(Benzyloxy)pyridin-3-yl)boronic acid. For instance, the reactivity of boronic acids in Suzuki-Miyaura reactions can be enhanced under basic conditions .
Propriétés
IUPAC Name |
(2-phenylmethoxypyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BNO3/c15-13(16)11-7-4-8-14-12(11)17-9-10-5-2-1-3-6-10/h1-8,15-16H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTIGWZQYGHOXOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=CC=C1)OCC2=CC=CC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00660608 | |
| Record name | [2-(Benzyloxy)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00660608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1072952-41-0 | |
| Record name | B-[2-(Phenylmethoxy)-3-pyridinyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072952-41-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2-(Benzyloxy)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00660608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{3a-methyl-1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazolin-4-yl}butanoic acid](/img/structure/B1519991.png)
![4-[(1-Hydroxypropan-2-yl)sulfamoyl]benzoic acid](/img/structure/B1519992.png)

![2-[(Anilinocarbonyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1519995.png)
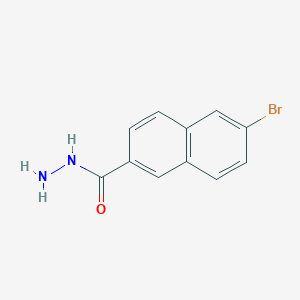
![N-[3-(aminomethyl)phenyl]furan-2-carboxamide hydrochloride](/img/structure/B1519998.png)

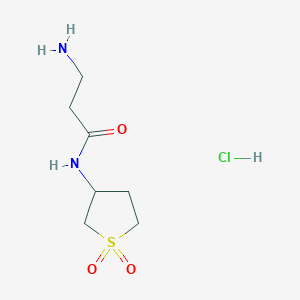
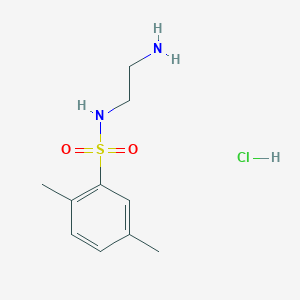
![2-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-5-amine dihydrochloride](/img/structure/B1520005.png)

